Cas no 4503-96-2 ( )
structure
Product Name:
Numero CAS:4503-96-2
MF:C16H17NO2
MW:255.311684370041
CID:929782
PubChem ID:100005
Update Time:2025-04-19
Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-Benzoyl-L-phenylalaninol
- S(-)-N-(α-Hydroxymethylphenethyl)benzamide
- (-)-N-((S)-1-hydroxy-3-phenylpropyl)benzamide
- (2S)-2-(Benzoylamino)-3-phenyl-1-propanol
- (2S)-2-benzoylamino-3-phenylpropan-1-ol
- (S) N-benzoylphenylalaninol
- (S)-2-Benzoylamino-3-phenyl-1-propanol
- (S)-N-(1-benzyl-2-hydroxyethyl)-benzamide
- (S)-N-(1-hydroxy-3-phenyl-2-propanyl)benzamide
- (S)-N-(1-hydroxymethyl-2-phenylethyl)benzamide
- Benzoyl-L-phenylalaninol
- Nsc306230
- MLS000699503
- MEGxm0_000140
- Z1117859559
- NIOSH/CV5379045
- Benzamide, N-(alpha-(hydroxymethyl)phenethyl)-
- SMR000230356
- CV53790450
- FT-0763789
- CHEMBL1731675
- NSC-306230
- 4503-96-2
- N-(alpha-(Hydroxymethyl)phenethyl)benzamide
- HMS2518H24
- N-(1-benzyl-2-hydroxyethyl)benzamide
- Benzamide, N-(1-(hydroxymethyl)-2-phenylethyl)-, (S)-
- 2-Benzamido-3-phenyl-1-propanol
- NCGC00170025-02!N-(1-hydroxy-3-phenylpropan-2-yl)benzamide
- NCGC00170025-01
- AR-360/42760841
- S(-)-N-(alpha-Hydroxymethylphenethyl)benzamide
- 92265-06-0
- ACon1_002243
- AKOS009104686
- n-(1-hydroxy-3-phenylpropan-2-yl)benzamide
- NSC-117755
- ACon0_001484
- NSC 306230
- SCHEMBL3682310
- NSC117755
- BRD-A81112810-001-01-0
- (S)-N-(1-Hydroxymethyl-2-phenylethyl)-benzamide
- N-Benzoyl-L-phenyalaninol
- (-)-N-[(1S)-1-(Hydroxymethyl)-2-phenylethyl]-benzamide
- DS-002401
- DA-40512
-
-
- Inchi: 1S/C16H17NO2/c18-12-15(11-13-7-3-1-4-8-13)17-16(19)14-9-5-2-6-10-14/h1-10,15,18H,11-12H2,(H,17,19)
- Chiave InChI: RFYNAVYPYXLVOM-UHFFFAOYSA-N
- Sorrisi: OCC(CC1C=CC=CC=1)NC(C1C=CC=CC=1)=O
Proprietà calcolate
- Massa esatta: 255.12601
- Massa monoisotopica: 255.125929
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 19
- Conta legami ruotabili: 5
- Complessità: 268
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 49.3
- XLogP3: 2.5
Proprietà sperimentali
- Densità: 1.153
- Punto di ebollizione: 513.1°Cat760mmHg
- Punto di infiammabilità: 264.1°C
- PSA: 49.33
- LogP: 2.41090
Letteratura correlata
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
4503-96-2 ( ) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso